An In-depth Technical Guide to 1-(3-Bromopropyl)-4-ethylpiperazine: Synthesis, Properties, and Applications
An In-depth Technical Guide to 1-(3-Bromopropyl)-4-ethylpiperazine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(3-Bromopropyl)-4-ethylpiperazine, a versatile building block in synthetic and medicinal chemistry. Drawing upon established principles and data from closely related analogs, this document will detail its chemical properties, a robust synthetic protocol, and its potential applications in the development of novel therapeutics.
Introduction: The Strategic Value of the Piperazine Scaffold
The piperazine ring is a privileged scaffold in modern drug discovery, prized for its unique physicochemical properties that can enhance the pharmacokinetic profile of drug candidates. Its two nitrogen atoms provide handles for facile chemical modification, allowing for the fine-tuning of properties such as solubility, lipophilicity, and target engagement. The title compound, 1-(3-Bromopropyl)-4-ethylpiperazine, combines this versatile heterocyclic core with a reactive bromopropyl chain, making it a valuable intermediate for introducing the ethylpiperazine moiety into a wide range of molecular architectures.
Physicochemical Properties
Table 1: Predicted Physicochemical Properties of 1-(3-Bromopropyl)-4-ethylpiperazine and Related Analogs
| Property | 1-(3-Bromopropyl)-4-ethylpiperazine (Predicted) | 1-(3-Bromopropyl)-4-methylpiperazine[1] | 1-(3-Bromopropyl)-4-(3-chlorophenyl)piperazine[2] |
| Molecular Formula | C9H19BrN2 | C8H17BrN2 | C13H18BrClN2 |
| Molecular Weight | 235.16 g/mol | 221.14 g/mol | 317.65 g/mol |
| Appearance | Colorless to pale yellow liquid (predicted) | - | - |
| Boiling Point | ~250-270 °C at 760 mmHg (estimated) | - | 407.7 ± 45.0 °C at 760 mmHg |
| Density | ~1.1-1.2 g/cm³ (estimated) | - | 1.4 ± 0.1 g/cm³ |
| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate). Limited solubility in water. | - | - |
| CAS Number | 803632-62-4 | 39500-57-7 | 142944-48-7[3] |
Synthesis and Purification
The synthesis of 1-(3-Bromopropyl)-4-ethylpiperazine is a straightforward nucleophilic substitution reaction. The secondary amine of N-ethylpiperazine acts as a nucleophile, displacing the bromide from an excess of 1,3-dibromopropane. The use of an excess of the dibromoalkane is crucial to minimize the undesired dialkylation of the piperazine.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 1-(3-Bromopropyl)-4-ethylpiperazine.
Detailed Experimental Protocol
This protocol is adapted from general procedures for the N-alkylation of piperazines.[4][5][6]
Materials:
-
N-Ethylpiperazine
-
1,3-Dibromopropane (5-10 equivalents)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2-3 equivalents)
-
Acetonitrile or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-ethylpiperazine (1 equivalent), acetonitrile or DMF, and the base (2-3 equivalents).
-
Add 1,3-dibromopropane (5-10 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between DCM and saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or a mixture of DCM and methanol as the eluent.
Spectroscopic Characterization (Predicted)
While experimental spectra for 1-(3-Bromopropyl)-4-ethylpiperazine are not publicly available, its spectroscopic features can be reliably predicted based on the chemical environment of its protons and carbons.
¹H NMR Spectroscopy
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H of -CH₂-Br | 3.4 - 3.6 | Triplet | 2H |
| H of -CH₂-CH₂-Br | 1.9 - 2.1 | Multiplet | 2H |
| H of piperazine ring | 2.3 - 2.7 | Multiplet | 8H |
| H of -CH₂-CH₃ | 2.3 - 2.5 | Quartet | 2H |
| H of -CH₂-CH₃ | 1.0 - 1.2 | Triplet | 3H |
Note: Chemical shifts are referenced to TMS (δ 0.00 ppm) and are predictions based on typical values for similar functional groups.[7][8][9]
¹³C NMR Spectroscopy
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Chemical Shift (δ, ppm) |
| -CH₂-Br | ~33 |
| -CH₂-CH₂-Br | ~30 |
| Piperazine carbons | 52 - 55 |
| -CH₂-CH₃ | ~52 |
| -CH₂-CH₃ | ~12 |
Note: Chemical shifts are predictions based on typical values for similar functional groups.
Infrared (IR) Spectroscopy
The IR spectrum is expected to be dominated by C-H stretching and bending vibrations.
Table 4: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H (alkane) stretch | 2800-3000 | Strong |
| C-H bend | 1350-1470 | Medium |
| C-Br stretch | 500-600 | Medium-Strong |
Note: These are characteristic regions for the expected functional groups.[10][11]
Mass Spectrometry (MS)
Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would be expected to show the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion and any bromine-containing fragments.
Chemical Reactivity and Synthetic Applications
The reactivity of 1-(3-Bromopropyl)-4-ethylpiperazine is primarily dictated by the terminal alkyl bromide. This functional group is an excellent electrophile for nucleophilic substitution reactions, allowing for the facile introduction of the ethylpiperazine moiety onto a variety of nucleophilic substrates.
Nucleophilic Substitution Reactions
The compound readily reacts with a wide range of nucleophiles, including:
-
Amines (primary and secondary): To form more complex diamine structures.
-
Thiols: To generate thioethers.
-
Alcohols and Phenols: To form ethers.
-
Carboxylates: To produce esters.
-
Anions of active methylene compounds: For carbon-carbon bond formation.
Caption: General reactivity of 1-(3-Bromopropyl)-4-ethylpiperazine.
This reactivity makes it a key intermediate in the synthesis of pharmaceutical ingredients and other biologically active molecules. For example, similar bromopropylpiperazine derivatives have been used in the synthesis of compounds targeting central nervous system (CNS) disorders.
Potential Applications in Drug Discovery
The ethylpiperazine moiety is a common feature in many centrally acting drugs. It is often incorporated to modulate receptor binding affinity, particularly for serotonin (5-HT) and dopamine (D) receptors, and to improve the aqueous solubility and overall pharmacokinetic properties of a molecule. Given this, 1-(3-Bromopropyl)-4-ethylpiperazine is a valuable building block for the synthesis of novel compounds with potential therapeutic applications in areas such as:
-
Antipsychotics
-
Antidepressants
-
Anxiolytics
-
Antimicrobial agents [5]
Safety and Handling
Based on data for the closely related 1-(3-Bromopropyl)-4-methylpiperazine, 1-(3-Bromopropyl)-4-ethylpiperazine should be handled with care.[1] It is likely to be a skin and eye irritant.
GHS Hazard Statements (Predicted):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements (Recommended):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the Safety Data Sheet (SDS) from the supplier before handling this compound. Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
1-(3-Bromopropyl)-4-ethylpiperazine is a valuable and versatile synthetic intermediate. Its straightforward synthesis and the reactive nature of its bromopropyl group make it an ideal reagent for incorporating the biologically relevant ethylpiperazine scaffold into new chemical entities. While specific experimental data for this compound is limited, its properties and reactivity can be confidently predicted based on established chemical principles and data from closely related analogs. This guide provides a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.
References
-
PubChem. 1-(3-Bromopropyl)-4-methylpiperazine. [Link]
-
ResearchGate. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]
-
MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
Spectroscopy Infrared Spectra. [Link]
-
PubMed. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. [Link]
-
MDPI. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]
-
Beilstein Journals. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
-
ACS Publications. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
-
CORE. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. [Link]
-
MDPI. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]
-
ChemSrc. CAS#:142944-48-7 | 1-(3-Bromopropyl)-4-(3-chlorophenyl)piperazine. [Link]
-
University of Puget Sound. Table of Characteristic Proton NMR Shifts. [Link]
-
PubChemLite. 1-(3-bromopropyl)-4-methylpiperazine (C8H17BrN2). [Link]
-
NIST WebBook. Benzene, (3-bromopropyl)-. [Link]
-
EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
University of Florida Digital Collections. Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. [Link]
-
Preprints.org. Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. [Link]
-
Oregon State University. 1H NMR Chemical Shift. [Link]
-
Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]
- Google Patents. Novel 1,4-bis(3-aminopropyl)
Sources
- 1. 1-(3-Bromopropyl)-4-methylpiperazine | C8H17BrN2 | CID 414088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS#:142944-48-7 | 1-(3-Bromopropyl)-4-(3-chlorophenyl)piperazine | Chemsrc [chemsrc.com]
- 3. anaxlab.com [anaxlab.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 10. gacbe.ac.in [gacbe.ac.in]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
